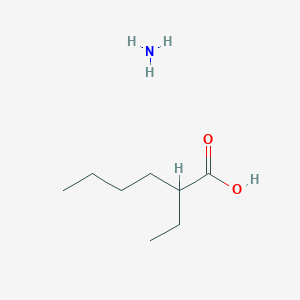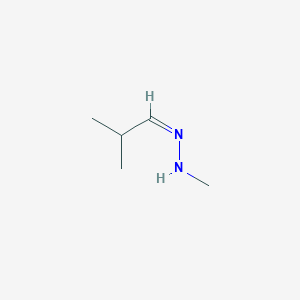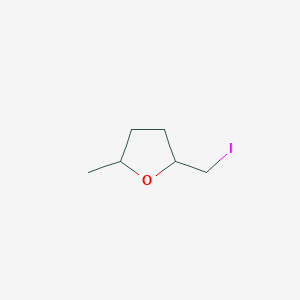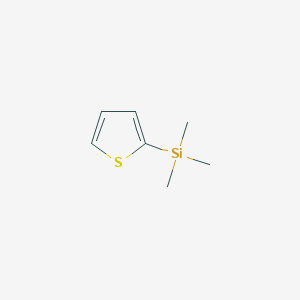
2-Thienyltrimethylsilane
Overview
Description
2-Thienyltrimethylsilane: is an organosilicon compound with the molecular formula C7H12SSi . It is a derivative of thiophene, where the hydrogen atom at the second position of the thiophene ring is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds, which are valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thienyltrimethylsilane can be synthesized through the reaction of 2-bromothiophene with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2-Bromothiophene+Chlorotrimethylsilane→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale operations. This includes the use of larger reactors, efficient mixing, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Thienyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as the , to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or can be used.
Oxidation: Oxidizing agents like or .
Coupling Reactions: Palladium catalysts and bases like are commonly used.
Major Products:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 2-Thienyltrimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and organosilicon compounds .
Biology and Medicine: While specific biological and medicinal applications are less documented, derivatives of thiophene are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable carbon-silicon bonds makes it useful in the development of silicon-based materials .
Mechanism of Action
The mechanism of action of 2-Thienyltrimethylsilane in chemical reactions involves the activation of the silicon-carbon bond . This activation facilitates the formation of new bonds with other carbon atoms or functional groups. The trimethylsilyl group acts as a protecting group for the thiophene ring, allowing selective reactions to occur at other positions on the molecule.
Comparison with Similar Compounds
- 2-Trimethylsilylthiophene
- Trimethyl(thiophen-2-yl)silane
- 2-(Trimethylsilyl)thiophene
Comparison: 2-Thienyltrimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other thiophene derivatives. The presence of the trimethylsilyl group at the second position of the thiophene ring enhances its stability and reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
trimethyl(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANGLGSZPSFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171297 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-28-8 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trimethylsilylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper, and how does it relate to the properties of 2-Thienyltrimethylsilane?
A1: The research focuses on understanding how substituents on the thiophene ring influence the rate at which the silicon-carbon bond in this compound derivatives is cleaved in basic conditions []. This cleavage reaction is significant because it unveils information about the compound's reactivity and potential applications in synthetic chemistry. The study also utilizes computational chemistry to explore the acidity of various substituted thiophenes, providing insights into the electronic factors governing the reactivity of these compounds.
Q2: Can you elaborate on the role of computational chemistry in this study and its implications for understanding this compound?
A2: The researchers employed ab initio calculations to determine the acidities of several monosubstituted thiophenes []. By comparing these calculated acidities with the experimentally determined rates of base cleavage for the corresponding this compound derivatives, the study sheds light on the relationship between the electronic properties of the substituents and the compound's reactivity. This information is crucial for predicting the behavior of this compound derivatives in various chemical reactions and for designing new synthetic routes utilizing this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(benzo[d]thiazol-2-yl)acetohydrazide](/img/structure/B95897.png)
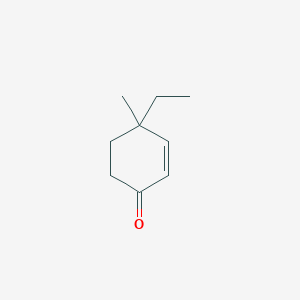
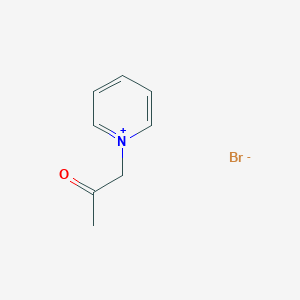
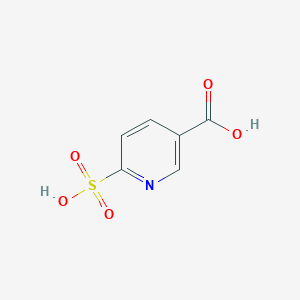
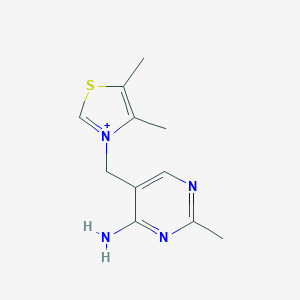
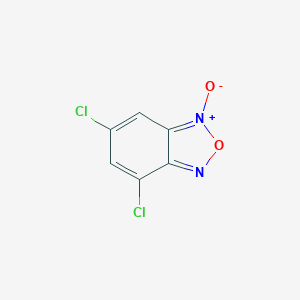
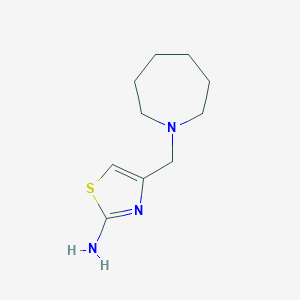
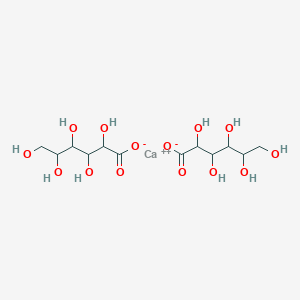
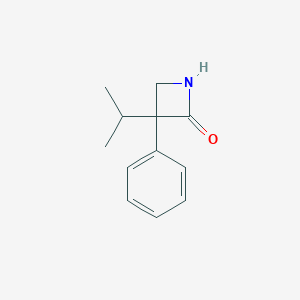
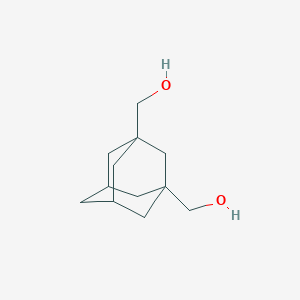
![2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL](/img/structure/B95919.png)
